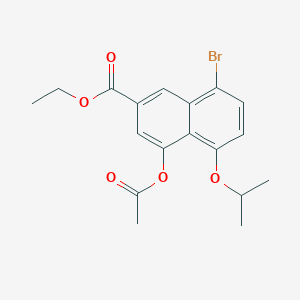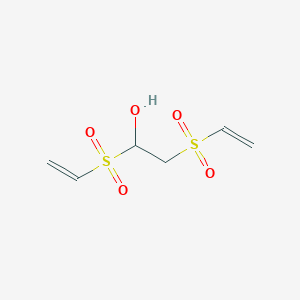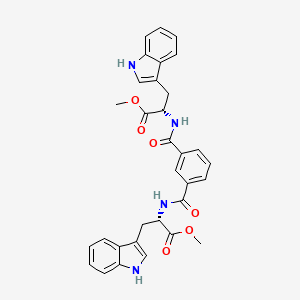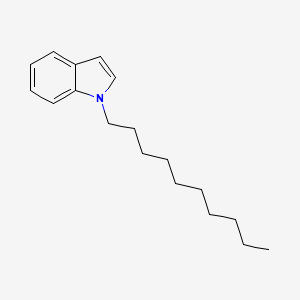![molecular formula C17H17LiSi B14263328 Lithium 4-[methyl(diphenyl)silyl]buta-2,3-dien-2-ide CAS No. 185027-07-0](/img/no-structure.png)
Lithium 4-[methyl(diphenyl)silyl]buta-2,3-dien-2-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium 4-[methyl(diphenyl)silyl]buta-2,3-dien-2-ide is an organolithium compound with the molecular formula C17H17LiSi. This compound is notable for its unique structure, which includes a lithium atom bonded to a buta-2,3-dien-2-ide moiety and a methyl(diphenyl)silyl group. Organolithium compounds are widely used in organic synthesis due to their high reactivity and ability to form carbon-carbon bonds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 4-[methyl(diphenyl)silyl]buta-2,3-dien-2-ide typically involves the reaction of a suitable precursor with an organolithium reagent. One common method involves the reaction of 4-[methyl(diphenyl)silyl]buta-2,3-diene with n-butyllithium in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically produced in solution form and stored under an inert atmosphere to prevent degradation .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium 4-[methyl(diphenyl)silyl]buta-2,3-dien-2-ide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Due to the presence of the lithium atom, the compound acts as a strong nucleophile and can add to electrophilic centers in other molecules.
Substitution Reactions: The compound can participate in substitution reactions where the lithium atom is replaced by other groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, carbonyl compounds, and other electrophiles. Reactions are typically carried out under an inert atmosphere to prevent oxidation and decomposition. Solvents such as THF and diethyl ether are commonly used .
Major Products Formed
The major products formed from reactions with this compound depend on the specific reaction conditions and reagents used. Common products include substituted alkenes, alcohols, and other organosilicon compounds .
Wissenschaftliche Forschungsanwendungen
Lithium 4-[methyl(diphenyl)silyl]buta-2,3-dien-2-ide has several scientific research applications, including:
Organic Synthesis: The compound is used as a reagent in the synthesis of complex organic molecules.
Material Science: It is used in the development of new materials with unique properties.
Pharmaceutical Research: The compound is used in the synthesis of pharmaceutical intermediates and active ingredients.
Catalysis: It is used as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of Lithium 4-[methyl(diphenyl)silyl]buta-2,3-dien-2-ide involves the transfer of the lithium atom to an electrophilic center in the target molecule. This transfer is facilitated by the highly polar nature of the carbon-lithium bond, which makes the compound a strong nucleophile. The resulting intermediate can then undergo further reactions to form the desired product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Lithium 4-[methyl(diphenyl)silyl]buta-2,3-dien-2-ide include other organolithium reagents such as:
- n-Butyllithium
- sec-Butyllithium
- tert-Butyllithium
- Phenyllithium
- Methyllithium
Uniqueness
What sets this compound apart from other organolithium compounds is its unique structure, which includes a buta-2,3-dien-2-ide moiety and a methyl(diphenyl)silyl group. This structure imparts unique reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
Eigenschaften
| 185027-07-0 | |
Molekularformel |
C17H17LiSi |
Molekulargewicht |
256.4 g/mol |
InChI |
InChI=1S/C17H17Si.Li/c1-3-4-15-18(2,16-11-7-5-8-12-16)17-13-9-6-10-14-17;/h5-15H,1-2H3;/q-1;+1 |
InChI-Schlüssel |
OOAXYZPKHKLXAC-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C[C-]=C=C[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





phosphanium perchlorate](/img/structure/B14263295.png)



![3-Buten-2-one, 3-[(tributylstannyl)methyl]-](/img/structure/B14263318.png)
